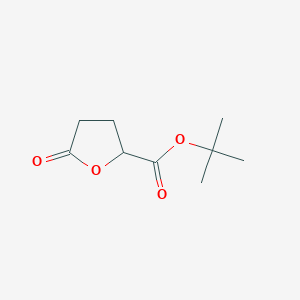
t-Butyl 5-oxo-2-tetrahydrofurancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl 5-oxo-2-tetrahydrofurancarboxylate is a chemical compound belonging to the class of furans, which are heterocyclic organic compounds. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate typically involves the reaction of 5-oxo-2-tetrahydrofurancarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane at low temperatures. The dichloromethane layer is separated, washed with water, dried over sodium sulfate, and concentrated to yield the compound as a colorless oily substance .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction conditions but with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
t-Butyl 5-oxo-2-tetrahydrofurancarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
t-Butyl 5-oxo-2-tetrahydrofurancarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate involves its interaction with molecular targets in biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of specific products. The pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to t-Butyl 5-oxo-2-tetrahydrofurancarboxylate include:
- 5-Oxo-2-tetrahydrofurancarboxylic acid
- 3-Oxo-1-cyclopentanecarboxylic acid
- 4-(4-Methylphenyl)-4-oxobutyric acid
- 3-Oxo-1-cyclohexanecarboxylic acid
Uniqueness
This compound is unique due to its tert-butyl group, which provides steric hindrance and influences the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, allowing for the selective formation of desired products .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
tert-butyl 5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3 |
InChI Key |
YLXNLHFGLNCGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



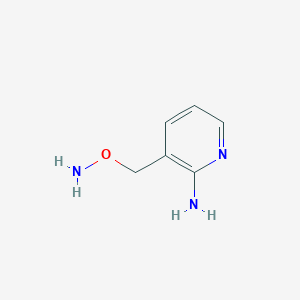



![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
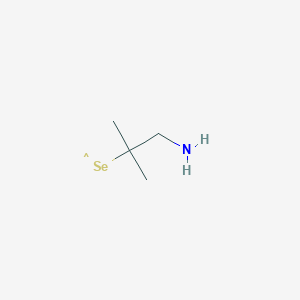
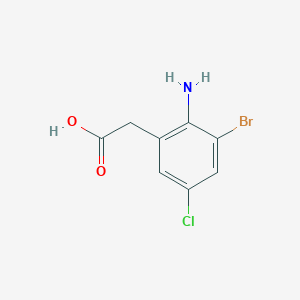
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)

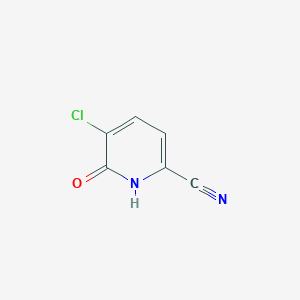
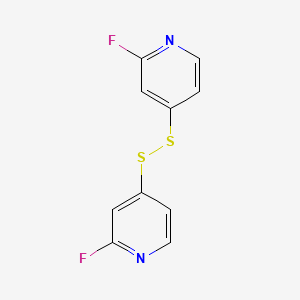
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
